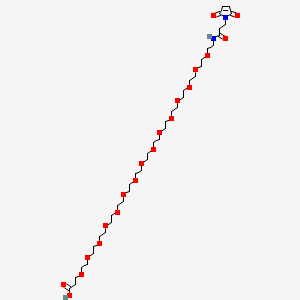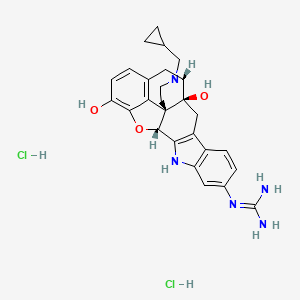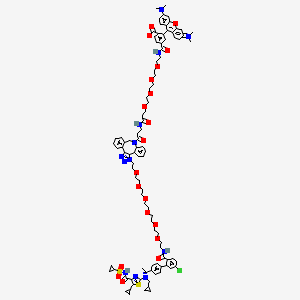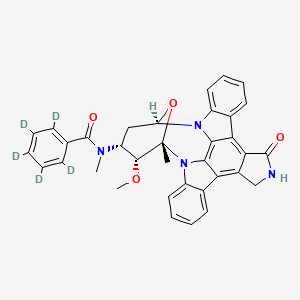
Melatonin Methoxy-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Melatonin Methoxy-d3 is a deuterated form of melatonin, a methoxy indolamine compound primarily synthesized and secreted from the pineal gland of humans and other mammals at night in response to darkness . This molecule is derived from serotonin, a specialized product of the amino acid tryptophan . This compound is used in scientific research to study the pharmacokinetics and metabolism of melatonin due to its stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Melatonin Methoxy-d3 involves the incorporation of deuterium atoms into the methoxy group of melatonin. One common method is the hydrogen-deuterium exchange reaction, where melatonin is treated with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium . The reaction typically requires a deuterated solvent and a catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s isotopic purity. The production process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Melatonin Methoxy-d3 undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can involve the reduction of the methoxy group to a hydroxyl group.
Substitution: Substitution reactions can occur at the methoxy group, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Substitution reactions often require nucleophilic reagents and catalysts to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: The major products are AFMK and AMK, which are further metabolized in the liver.
Reduction: The major product is the hydroxylated form of melatonin.
Substitution: The major products depend on the substituent introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
Melatonin Methoxy-d3 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of melatonin.
Wirkmechanismus
Melatonin Methoxy-d3 exerts its effects through several mechanisms:
Molecular Targets: Melatonin primarily acts on G-protein coupled receptors MT1 and MT2, which are involved in regulating circadian rhythms and sleep-wake cycles.
Pathways Involved: The compound influences various signaling pathways, including those related to antioxidant defense, immune modulation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK)
- N1-acetyl-5-methoxykynuramine (AMK)
- N-acetylserotonin
- Serotonin
- 5-hydroxytryptophan
- N-acetyltryptophan
Uniqueness
Melatonin Methoxy-d3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This feature makes it invaluable for pharmacokinetic and metabolic research, providing insights that are not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
C13H16N2O2 |
|---|---|
Molekulargewicht |
235.30 g/mol |
IUPAC-Name |
N-[2-[5-(trideuteriomethoxy)-1H-indol-3-yl]ethyl]acetamide |
InChI |
InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16)/i2D3 |
InChI-Schlüssel |
DRLFMBDRBRZALE-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)NC=C2CCNC(=O)C |
Kanonische SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![disodium;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B12423278.png)










